(3-(Cyclohexylsulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone
Description
Properties
IUPAC Name |
(3-cyclohexylsulfonylazetidin-1-yl)-thiophen-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3S2/c16-14(13-7-4-8-19-13)15-9-12(10-15)20(17,18)11-5-2-1-3-6-11/h4,7-8,11-12H,1-3,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTIUTOZQMWJRDM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)C2CN(C2)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Cyclohexylsulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of cyclohexylsulfonyl chloride with azetidine to form the cyclohexylsulfonyl azetidine intermediate. This intermediate is then reacted with thiophen-2-ylmethanone under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The scalability of the synthesis process is also a key consideration for industrial applications.
Chemical Reactions Analysis
Types of Reactions
(3-(Cyclohexylsulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (3-(Cyclohexylsulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential therapeutic properties. It may act as a precursor for drugs targeting specific biological pathways or as a probe for studying enzyme interactions.
Industry
In industrial applications, (3-(Cyclohexylsulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone is used in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of (3-(Cyclohexylsulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone involves its interaction with specific molecular targets. The cyclohexylsulfonyl group may interact with enzymes or receptors, modulating their activity. The azetidinyl and thiophenyl groups contribute to the compound’s overall reactivity and binding affinity.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related methanone derivatives containing thiophene, sulfonyl, or heterocyclic groups, as described in the evidence.
Physicochemical and Computational Comparisons
- Molecular Weight and LogP :
Critical Analysis and Gaps in Literature
- Synthesis: No direct evidence for the synthesis of the target compound exists in the provided materials. Analogous sulfonyl-containing compounds (e.g., 6h ) suggest that multi-step reactions involving sulfonation of azetidine precursors may be required.
- Biological Data : The absence of experimental data for the target compound limits mechanistic conclusions. Prioritized assays could include kinase inhibition (e.g., PI3Kγ) or antiproliferative activity in cancer cell lines, based on analogues .
Biological Activity
(3-(Cyclohexylsulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, synthesis methods, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C₁₄H₁₉NO₃S₂
- Molecular Weight : 313.4 g/mol
- CAS Number : 1448128-78-6
Synthesis Methods
The synthesis of (3-(Cyclohexylsulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone typically involves multi-step organic reactions. A common synthetic route includes:
- Formation of the Azetidine Ring : Reaction of cyclohexylsulfonyl chloride with azetidine.
- Coupling with Thiophen-2-ylmethanone : The azetidine intermediate is then reacted with thiophen-2-ylmethanone under controlled conditions to produce the final product.
These steps require careful optimization of reaction conditions such as temperature and pressure to maximize yield and purity .
The biological activity of (3-(Cyclohexylsulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone is attributed to its interaction with specific molecular targets, including enzymes and receptors. The sulfonyl group may facilitate binding through hydrogen bonding and electrostatic interactions, while the azetidine and thiophen groups enhance reactivity and binding affinity.
Biological Activity
Research indicates that this compound exhibits various biological activities, particularly in anticancer research. Notable findings include:
Anticancer Activity
In vitro studies have demonstrated that (3-(Cyclohexylsulfonyl)azetidin-1-yl)(thiophen-2-yl)methanone can induce cytotoxic effects on various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and MCF-7 (breast cancer). The mechanism involves apoptosis induction and cell cycle arrest, particularly in the G0/G1 phase .
Cytotoxicity Data
The following table summarizes the cytotoxicity observed in various studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 1.06 ± 0.16 | Apoptosis induction |
| MCF-7 | 1.23 ± 0.18 | Cell cycle arrest |
| HeLa | 2.73 ± 0.33 | Apoptosis induction |
These results indicate significant potency against these cancer cell lines, suggesting potential for further development as an anticancer agent .
Case Studies
Several studies have explored the biological implications of this compound:
- Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of various derivatives, finding that modifications to the thiophene ring could enhance activity against specific cancer types.
- Enzyme Inhibition Studies : Research has indicated that this compound may act as an inhibitor for certain kinases involved in cancer progression, contributing to its anticancer properties.
- Structure–Activity Relationship (SAR) : Investigations into SAR have revealed that specific functional groups significantly affect biological activity, highlighting the importance of chemical structure in drug design .
Q & A
Q. Basic
- ¹H/¹³C NMR: Assign peaks for the cyclohexylsulfonyl group (e.g., axial/equivalent protons at δ 1.1–2.5 ppm) and thiophene carbonyl (δ ~165 ppm) .
- 2D NMR (COSY, HSQC): Resolve overlapping signals in the azetidine ring and confirm connectivity between moieties .
- IR spectroscopy: Identify sulfonyl S=O stretches (~1350–1150 cm⁻¹) and ketone C=O (~1680 cm⁻¹) .
How can researchers address discrepancies in biological activity data across assay platforms?
Q. Advanced
- Purity validation: Re-run assays with HPLC-purified compound (>98% purity) to exclude impurity-driven artifacts .
- Assay condition standardization: Control variables like solvent (DMSO concentration ≤0.1%), pH, and temperature to minimize variability .
- Orthogonal assays: Confirm activity using both enzymatic (e.g., fluorescence-based) and cell-based (e.g., viability) assays .
What computational methods predict the compound’s binding affinity for sulfonamide-sensitive enzymes?
Q. Advanced
- Molecular docking (AutoDock Vina): Model interactions between the sulfonamide group and enzyme active sites (e.g., carbonic anhydrase) .
- Molecular dynamics (MD) simulations (GROMACS): Assess binding stability over 100-ns trajectories, focusing on hydrogen bonds with catalytic zinc ions .
- QSAR modeling: Correlate structural features (e.g., sulfonyl electronegativity) with inhibitory potency using datasets from analogs .
What strategies mitigate azetidine ring instability during synthesis?
Q. Advanced
- Protecting groups: Temporarily protect the azetidine nitrogen with Boc (tert-butyloxycarbonyl) before sulfonylation to prevent ring-opening .
- Low-temperature workup: Quench reactions at –20°C to stabilize the strained azetidine ring .
- Additive stabilization: Include crown ethers (e.g., 18-crown-6) to chelate counterions and reduce ring strain .
How do structural features influence the compound’s pharmacokinetic properties?
Q. Advanced
- LogP calculation (ChemAxon): The cyclohexylsulfonyl group increases hydrophobicity (predicted LogP ~2.5), impacting membrane permeability .
- Metabolic stability assays (microsomes): The thiophene moiety may undergo CYP450-mediated oxidation; introduce electron-withdrawing groups to slow degradation .
- Plasma protein binding (SPR): High sulfonamide electronegativity may increase albumin binding, reducing free drug concentration .
What crystallographic techniques resolve challenges in obtaining high-quality single crystals?
Q. Advanced
- Slow vapor diffusion: Use mixed solvents (e.g., hexane/ethyl acetate) for gradual crystal growth .
- Cryo-cooling (100 K): Preserve crystal integrity during X-ray diffraction data collection (e.g., with a Bruker D8 Venture) .
- SHELXT software: Solve phase problems via dual-space methods for structures with heavy atoms (e.g., sulfur) .
How can researchers validate the compound’s mechanism of action as a kinase inhibitor?
Q. Advanced
- Kinase profiling (Eurofins): Screen against a panel of 50+ kinases to identify targets .
- ATP-competitive assays: Measure IC₅₀ shifts in the presence of increasing ATP concentrations .
- Western blotting: Confirm downstream phosphorylation inhibition (e.g., ERK or AKT pathways) in cell lysates .
What analytical strategies differentiate isomeric byproducts during synthesis?
Q. Advanced
- Chiral HPLC (Daicel column): Resolve enantiomers using a cellulose-based stationary phase and hexane/IPA mobile phase .
- NOESY NMR: Detect spatial proximity between cyclohexyl and azetidine protons to assign stereochemistry .
- VCD (Vibrational Circular Dichroism): Compare experimental and computed spectra to confirm absolute configuration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
